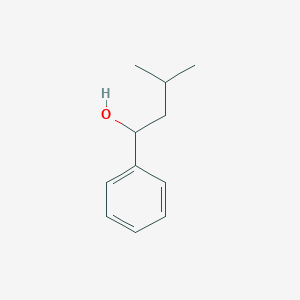

3-Methyl-1-phenylbutan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXSTAUVUZAMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300319 | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-86-2 | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1-Phenyl-3-methylbutan-1-ol

Chemical Identity, Synthesis, and Applications in Drug Development

Abstract

1-Phenyl-3-methylbutan-1-ol (CAS: 1565-86-2), also known as

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Classification

-

Common Names: Isobutyl phenyl carbinol;

-isobutylbenzenemethanol -

CAS Registry Number: 1565-86-2 (Racemic)[3]

-

Molecular Formula:

[2][4][5] -

Molecular Weight: 164.25 g/mol

Structural Analysis

The molecule consists of a phenyl ring attached to a 1-hydroxy-3-methylbutyl chain. The C1 carbon is chiral, existing as (R)- and (S)-enantiomers. The bulky isobutyl group at the

Physicochemical Data Table

| Property | Value | Source/Method |

| Physical State | Colorless to pale yellow liquid | Experimental |

| Boiling Point | ~235–240 °C (Predicted) | Derived from 3-phenyl-1-butanol |

| Density | 0.965 g/cm³ | Standard Estimate |

| LogP (Lipophilicity) | 2.8 | Computed (XLogP3) [1] |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 1 | Hydroxyl oxygen |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, DCM | Lipophilic nature |

Spectroscopic Characterization

Accurate identification of 1-phenyl-3-methylbutan-1-ol relies on distinguishing the benzylic methine proton and the terminal isopropyl methyls.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.25 – 7.35 | Multiplet | 5H | Phenyl ring protons |

| C1-H | 4.68 | Doublet of doublets (dd) | 1H | Benzylic methine (chiral center) |

| OH | 2.10 | Broad Singlet | 1H | Hydroxyl (exchangeable) |

| C2-H | 1.65 – 1.80 | Multiplet | 1H | Methine of isobutyl group |

| C2-H | 1.50 – 1.65 | Multiplet | 2H | Methylene bridge |

| C3-CH | 0.94 | Doublet ( | 6H | Isopropyl methyls |

Mass Spectrometry (MS-EI)

-

Molecular Ion (

): m/z 164 (Weak)[4] -

Base Peak: m/z 107 (

) – Result of -

Tropylium Ion: m/z 91 (

) – Characteristic of benzyl derivatives.

Synthetic Pathways and Protocols

Two primary routes exist for synthesizing 1-phenyl-3-methylbutan-1-ol: the nucleophilic addition of isobutylmagnesium bromide to benzaldehyde (Grignard) and the reduction of isovalerophenone.

Pathway Visualization

The following diagram outlines the logical flow of synthesis and potential downstream transformations.

Figure 1: Synthetic routes to 1-phenyl-3-methylbutan-1-ol showing Grignard addition and Ketone reduction pathways.

Protocol A: Grignard Synthesis (Laboratory Scale)

Objective: Synthesis of racemic 1-phenyl-3-methylbutan-1-ol via carbon-carbon bond formation.

Reagents:

-

Benzaldehyde (10.6 g, 100 mmol)

-

Isobutyl bromide (15.1 g, 110 mmol)

-

Magnesium turnings (2.7 g, 110 mmol)

-

Anhydrous Diethyl Ether or THF (100 mL)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under

, add Mg turnings and a crystal of iodine. Add 5 mL of isobutyl bromide solution to initiate the formation of the Grignard reagent (isobutylmagnesium bromide). -

Formation: Once reflux begins (turbidity/heat), add the remaining isobutyl bromide dropwise over 30 minutes. Reflux for an additional hour to ensure complete consumption of Mg.

-

Addition: Cool the Grignard solution to 0°C. Add benzaldehyde (diluted in 20 mL ether) dropwise. The reaction is exothermic; maintain temperature

°C. -

Quench: Stir for 2 hours at room temperature. Pour the mixture into ice-cold saturated

solution. -

Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes:EtOAc 9:1) to yield the pure alcohol.

Validation:

-

Check IR for disappearance of carbonyl stretch (

) and appearance of broad OH stretch (

Protocol B: Enantioselective Reduction (Biocatalytic/Chemical)

Objective: Synthesis of chiral (S)- or (R)-1-phenyl-3-methylbutan-1-ol from isovalerophenone.

Reagents:

-

Isovalerophenone (1.0 eq)

-

Sodium Borohydride (

) (for racemic) OR Chiral CBS Catalyst (for enantioselective) -

Methanol (solvent)

Mechanism: The hydride attacks the carbonyl carbon. In the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata) or enzyme (e.g., Baker's Yeast), the hydride delivery is sterically directed to one face of the planar ketone, inducing chirality.

Applications in Drug Development[11]

Chiral Auxiliary and Linker

The 1-phenyl-3-methylbutan-1-ol scaffold serves as a robust linker in fragment-based drug discovery (FBDD). Its lipophilic isobutyl tail facilitates hydrophobic pocket binding, while the benzylic hydroxyl allows for esterification or etherification to attach pharmacophores.

Precursor for CNS Agents

Derivatives of phenyl-alkanols are often explored in Central Nervous System (CNS) drug discovery due to their ability to cross the blood-brain barrier (BBB). The structural motif resembles fragments found in antihistamines and anticholinergics.

Fragrance Industry

Like many phenylethanol derivatives, this compound possesses a green, floral, and slightly earthy olfactory profile, making it a candidate for fixatives in perfumery, which often overlaps with fine chemical synthesis in pharma supply chains.

Safety and Handling (MSDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Acute Toxicity (Oral): Not classified as highly toxic, but harmful if swallowed in large quantities.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use within a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation to the ketone or benzoic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12487504, 3-methyl-1-phenylbutan-1-ol. Retrieved from [Link]

-

ChemSrc (2025). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 Information and Properties. Retrieved from [Link]

- Royal Society of Chemistry.ChemSpider Search and NMR Data Repositories.

Sources

- 1. 1-PHENYL-3-BUTEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 2. alpha-(2-Methylpropyl)benzenemethanol | C11H16O | CID 12487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 | Chemsrc [chemsrc.com]

- 4. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to α-Isobutylbenzyl Alcohol: Nomenclature, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of α-isobutylbenzyl alcohol, a significant chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical, field-proven insights.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and regulatory compliance. α-Isobutylbenzyl alcohol is known by several names, which can sometimes lead to confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The systematic IUPAC name for this compound is 2-methyl-1-phenyl-1-propanol .[1][2] However, it is frequently referred to by its semi-systematic name, α-isobutylbenzyl alcohol. A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in literature and databases.

| Identifier | Value |

| IUPAC Name | 2-methyl-1-phenylpropan-1-ol[1][2] |

| Synonyms | α-Isopropylbenzyl alcohol, Isopropyl phenyl carbinol, 1-Phenyl-2-methylpropyl alcohol[1][3] |

| CAS Number | 611-69-8[1] |

| Molecular Formula | C₁₀H₁₄O[1] |

| InChI Key | GMDYDZMQHRTHJA-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C(O)c1ccccc1 |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. α-Isobutylbenzyl alcohol is a colorless liquid at room temperature.[4] Its key properties are summarized in the following table.

| Property | Value |

| Molecular Weight | 150.22 g/mol [1] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 124-125 °C at 15 mmHg[2] |

| Density | 0.964 g/cm³[5] |

| Refractive Index (n²⁰/D) | 1.513[2] |

| Water Solubility | Not miscible or has limited solubility[6][7] |

| pKa | 14.29 ± 0.20 (Predicted)[4] |

| LogP | 2.4 (Predicted)[1] |

The limited water solubility is attributed to the hydrophobic nature of the phenyl and isobutyl groups, a critical consideration for reaction workups and formulation development.[4]

Synthesis Methodologies

The synthesis of α-isobutylbenzyl alcohol is a common topic in organic chemistry, with two primary routes being the Grignard reaction and the reduction of a corresponding ketone. The choice between these methods often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction offers a robust and versatile method for the synthesis of α-isobutylbenzyl alcohol. This pathway involves the nucleophilic addition of an isobutyl magnesium halide to benzaldehyde or a phenyl magnesium halide to isobutyraldehyde. The former is a common approach.

Experimental Protocol: Grignard Synthesis of 2-Methyl-1-phenyl-1-propanol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Isobutyl bromide

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The disappearance of the magnesium turnings indicates the completion of this step.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. This step is crucial to hydrolyze the magnesium alkoxide intermediate while minimizing side reactions.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-methyl-1-phenyl-1-propanol.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether is a common solvent due to its ability to solvate the magnesium complex and its relatively low boiling point, which facilitates removal. The slow addition of reagents helps to control the exothermic nature of the reaction. Quenching with a weak acid like ammonium chloride is preferred over strong acids to prevent potential acid-catalyzed side reactions of the alcohol product.

Reduction of Isobutyrophenone: A Direct Approach

An alternative and industrially significant route is the reduction of isobutyrophenone. This method is straightforward and often employs reducing agents like sodium borohydride.

Experimental Protocol: Reduction of Isobutyrophenone

Materials:

-

Isobutyrophenone

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyrophenone (1.0 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. The use of excess borohydride ensures the complete reduction of the ketone.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters. This step should be done carefully as hydrogen gas is evolved.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purification: Purify the crude alcohol by vacuum distillation.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring. Protic solvents like methanol or ethanol are used to solubilize the borohydride and the ketone. The acidic workup is necessary to protonate the initially formed alkoxide and to decompose the borate complexes.

Spectroscopic Characterization

Accurate characterization of the synthesized product is essential for quality control and further applications. The following is a summary of the expected spectroscopic data for 2-methyl-1-phenyl-1-propanol.

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

-

Benzylic Proton (-CH(OH)-): A doublet around δ 4.5-4.7 ppm, integrating to 1H. The coupling to the adjacent methine proton results in a doublet.

-

Methine Proton (-CH(CH₃)₂): A multiplet (septet or nonet) around δ 1.8-2.0 ppm, integrating to 1H, due to coupling with the benzylic proton and the two methyl groups.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

-

Methyl Protons (-CH(CH₃)₂): Two doublets around δ 0.8-1.0 ppm, integrating to 6H in total, due to coupling with the methine proton. The two methyl groups are diastereotopic and thus may appear as two distinct doublets.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Signals in the range of δ 126-142 ppm. The ipso-carbon (the one attached to the propanol chain) will be around δ 142 ppm, with the other aromatic carbons appearing between δ 126-129 ppm.

-

Benzylic Carbon (-CH(OH)-): A signal around δ 78-80 ppm.

-

Methine Carbon (-CH(CH₃)₂): A signal around δ 35-37 ppm.

-

Methyl Carbons (-CH(CH₃)₂): Two signals in the range of δ 18-20 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 150 may be weak or absent. The fragmentation pattern is typically dominated by the loss of the isobutyl group to form a stable benzylic cation.

-

m/z 107: [C₆H₅CHOH]⁺, often the base peak, resulting from the cleavage of the bond between the benzylic carbon and the isobutyl group.

-

m/z 79: [C₆H₇]⁺, from the phenyl cation with two additional hydrogens.

-

m/z 77: [C₆H₅]⁺, the phenyl cation.

Applications in Drug Development

The primary and most well-documented application of α-isobutylbenzyl alcohol is as a key intermediate in the synthesis of Ibuprofen .[8][9] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). In several synthetic routes to Ibuprofen, α-isobutylbenzyl alcohol is formed and then further functionalized to introduce the carboxylic acid moiety.

While its role in Ibuprofen synthesis is its most prominent application, its structural motif, a substituted benzyl alcohol, is a common feature in many biologically active molecules. Therefore, it and its derivatives are valuable building blocks in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. For instance, chiral versions of α-isobutylbenzyl alcohol can be used in the enantioselective synthesis of more complex drug candidates.[10]

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are crucial.

-

General Hazards: α-Isobutylbenzyl alcohol is generally considered to have low acute toxicity.

-

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

-

Toxicology Data:

-

The acute oral LD50 in rats for the related compound 2-phenyl-1-propanol is reported to be 1500 mg/kg.[11] Specific LD50 data for α-isobutylbenzyl alcohol can vary, but it is expected to be in a similar range.

-

Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

-

Material Safety Data Sheet - 2-Phenyl-1-propanol, 97% - Cole-Parmer. (2005, October 3). Retrieved March 7, 2026, from [Link]

-

Synthesis of Ibuprofen - Chemistry Steps. (2025, December 9). Retrieved March 7, 2026, from [Link]

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Retrieved March 7, 2026, from [Link]

-

Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Retrieved March 7, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved March 7, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of Ibuprofen in the Introductory Organic Laboratory | Semantic Scholar. (2011, April 5). Retrieved March 7, 2026, from [Link]

-

2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) Ibuprofen: Synthesis, production and properties - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]

-

1-Propanol, 2-methyl-: Human health tier II assessment. (2013, November 22). Retrieved March 7, 2026, from [Link]

-

6.2: Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved March 7, 2026, from [Link]

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-Methyl-1-phenyl-2-propen-1-ol - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

(R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL, 98% - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 7, 2026, from [Link]

-

Reduction of 1′ with sodium borohydride, including the subsequent workup. (n.d.). Retrieved March 7, 2026, from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved March 7, 2026, from [Link]

-

Showing Compound (±)-2-Phenyl-1-propanol (FDB008270) - FooDB. (2010, April 8). Retrieved March 7, 2026, from [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol - Doc Brown. (n.d.). Retrieved March 7, 2026, from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved March 7, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved March 7, 2026, from [Link]

-

mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 7, 2026, from [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-methyl-1-phenyl-1-propanol - Stenutz. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 2-methyl-1-phenyl-1-propanol [stenutz.eu]

- 6. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 9. medicilon.com [medicilon.com]

- 10. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Solvation Dynamics of 3-Methyl-1-phenylbutan-1-ol: A Technical Guide for Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Core Focus: Physicochemical profiling, thermodynamic solvation mechanisms, and empirical solubility protocols for 3-Methyl-1-phenylbutan-1-ol.

Executive Summary

3-Methyl-1-phenylbutan-1-ol (CAS: 1565-86-2), also known systematically as

Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions (such as Grignard syntheses or catalytic enantioselective additions)[1][3], downstream purification, and formulation processes. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data across solvent classes, and a self-validating experimental protocol for solubility quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-Methyl-1-phenylbutan-1-ol, one must first dissect its structural parameters. The compound's solubility behavior is dictated by the competing forces of its lipophilic hydrocarbon bulk and its polar hydroxyl headgroup.

-

Molecular Weight: 164.24 g/mol [2]

-

LogP (Octanol/Water Partition Coefficient): ~2.77 - 2.80[2][4]. A LogP value approaching 3 indicates high lipophilicity. The compound preferentially partitions into non-polar or moderately polar lipid-like environments rather than aqueous media.

-

Hydrogen Bonding: The molecule possesses exactly 1 hydrogen bond donor (-OH) and 1 hydrogen bond acceptor (the oxygen atom)[2].

-

Topological Polar Surface Area (TPSA): 20.2 Ų[2]. This exceptionally low TPSA further confirms that the molecule's surface is dominated by non-polar interactions (London dispersion forces and

-

The Causality of Solvation

When introduced to an organic solvent, the dissolution of 3-Methyl-1-phenylbutan-1-ol relies on overcoming solute-solute intermolecular forces (primarily weak hydrogen bonding between hydroxyl groups and Van der Waals forces between the bulky alkyl/aryl groups)[5].

In non-polar solvents (e.g., hexane, toluene), the solvent easily solvates the isobutyl and phenyl groups via dispersion forces, while the hydroxyl groups may form transient dimers. In polar aprotic solvents (e.g., DMSO, DMF), the solvent's strong dipole interacts favorably with the hydroxyl proton, breaking any solute-solute hydrogen bonds and leading to rapid, high-capacity dissolution.

Caption: Thermodynamic cycle of 3-Methyl-1-phenylbutan-1-ol solvation in organic media.

Solubility Profile in Organic Solvents

Because 3-Methyl-1-phenylbutan-1-ol is a liquid/low-melting solid at room temperature with high lipophilicity, it exhibits broad miscibility or extremely high solubility in most organic solvents. Below is a categorized breakdown of its expected solubility behavior at 25°C.

Table 1: Solubility Matrix by Solvent Classification

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility Status | Mechanistic Rationale |

| Non-Polar | Hexane | 1.89 | Freely Soluble / Miscible | Dominant London dispersion forces highly compatible with the isobutyl and phenyl moieties. |

| Non-Polar | Toluene | 2.38 | Freely Soluble / Miscible | Favorable |

| Polar Aprotic | Dichloromethane (DCM) | 9.10 | Freely Soluble | Excellent general-purpose solvent; dipole-induced dipole interactions solvate the entire molecule effectively[6]. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | Freely Soluble | THF oxygen acts as a strong H-bond acceptor for the solute's hydroxyl group, preventing solute aggregation. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | Freely Soluble | Ester carbonyl accepts hydrogen bonds; alkyl chain interacts with the solute's hydrophobic bulk[3]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | High dipole moment disrupts any solute-solute H-bonding networks. Ideal for biological assay stock solutions. |

| Polar Protic | Methanol (MeOH) | 32.7 | Highly Soluble | Forms reciprocal hydrogen bonds with the solute's carbinol center[6]. |

| Polar Protic | Ethanol (EtOH) | 24.5 | Highly Soluble | Increased hydrocarbon chain of EtOH improves hydrophobic solvation compared to MeOH. |

Note: While highly soluble in the above organic solvents, 3-Methyl-1-phenylbutan-1-ol is practically insoluble in aqueous media (water) due to the overwhelming hydrophobic penalty of the C11 framework[2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring exact quantitative solubility limits (e.g., for crystallization studies or supersaturation formulations), the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

The following protocol is designed with built-in causality to ensure data integrity and prevent false positives caused by supersaturation or filter adsorption.

Step-by-Step Methodology

-

Preparation of Saturated Mixtures:

-

Action: Add an excess amount of 3-Methyl-1-phenylbutan-1-ol (approx. 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

-

Causality: Amber glass prevents potential UV-induced degradation of the benzylic system. An excess of solute ensures the thermodynamic chemical potential of the solid/neat phase is equal to that of the solvated phase.

-

-

Isothermal Equilibration:

-

Action: Place the vials in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

-

Causality: 48 hours is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium. Temperature control is critical, as solubility is highly temperature-dependent.

-

-

Phase Separation:

-

Action: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C.

-

Causality: Centrifugation forces undissolved micro-droplets or particulates to the bottom, preventing them from artificially inflating the measured solubility during sampling.

-

-

Filtration & Dilution:

-

Action: Extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Immediately dilute an aliquot (e.g., 1:100) in the HPLC mobile phase.

-

Causality: PTFE is mandatory. Organic solvents will degrade standard cellulose filters, and the highly lipophilic 3-Methyl-1-phenylbutan-1-ol may adsorb onto nylon filters, leading to false-negative quantification. Dilution prevents precipitation upon injection into the aqueous/organic HPLC mobile phase.

-

-

HPLC-UV Quantification:

-

Action: Analyze via Reverse-Phase HPLC (C18 column) with UV detection at ~210-254 nm (targeting the phenyl chromophore). Quantify against a standard calibration curve[7].

-

Caption: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Practical Implications in Drug Development

For drug development professionals utilizing 3-Methyl-1-phenylbutan-1-ol as a precursor or scaffold, its solubility profile dictates downstream processing:

-

Extraction & Washing: Because of its high LogP (2.8)[2] and excellent solubility in DCM and EtOAc[3][6], aqueous workups are highly efficient. The compound will completely partition into the organic layer, allowing for easy removal of water-soluble catalysts or salts.

-

Chromatographic Purification: The compound behaves predictably on normal-phase silica gel. It is typically eluted using non-polar to moderately polar solvent gradients, such as Hexane/Ethyl Acetate mixtures (e.g., 91:9 to 100:0 ratios)[3].

References

-

Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved March 5, 2026, from[Link]

-

Chemsrc. (2025). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2. Retrieved March 5, 2026, from[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12487504, alpha-(2-Methylpropyl)benzenemethanol. Retrieved March 5, 2026, from[Link]

-

Universidad de Alicante (RUA). (n.d.). New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. Retrieved March 5, 2026, from[Link]

Sources

- 1. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]

- 2. alpha-(2-Methylpropyl)benzenemethanol | C11H16O | CID 12487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rua.ua.es [rua.ua.es]

- 4. 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 | Chemsrc [chemsrc.com]

- 5. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 1-Phenylpentan-3-one | 20795-51-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 1-Phenyl-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the secondary benzylic alcohol, 1-phenyl-3-methyl-1-butanol. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally similar compounds, and standardized analytical methodologies to offer a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to synthesize and characterize this and related molecules. We will delve into its structural and chemical identity, predicted physical characteristics, and the detailed experimental protocols required for their empirical determination.

Introduction and Chemical Identity

1-Phenyl-3-methyl-1-butanol, a member of the aromatic alcohol class, possesses a chiral center at the carbinol carbon, rendering it a subject of interest for stereoselective synthesis and as a building block in the creation of more complex molecules. Its structure, featuring a phenyl group attached to a hydroxyl-bearing carbon and an isobutyl group, dictates its physicochemical behavior, including its reactivity, solubility, and spectroscopic signature.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-Phenyl-3-methyl-1-butanol |

| Synonyms | 3-Methyl-1-phenylbutan-1-ol, α-(2-Methylpropyl)benzenemethanol |

| CAS Number | 1565-86-2[1] |

| Molecular Formula | C₁₁H₁₆O[1] |

| Molecular Weight | 164.24 g/mol [1][2] |

| InChI Key | KWXSTAUVUZAMGW-UHFFFAOYSA-N[2] |

Predicted Physical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |

| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure. | The boiling point of alcohols is primarily influenced by hydrogen bonding and molecular weight. For comparison, the less substituted isomer, 3-phenyl-1-butanol, has a reported boiling point of 138-140 °C at 33 mmHg. Extrapolating to atmospheric pressure would place it in a similar range. The increased branching in 1-phenyl-3-methyl-1-butanol might slightly lower the boiling point compared to a straight-chain isomer due to reduced surface area for van der Waals interactions. |

| Melting Point | Expected to be a low-melting solid or a viscous liquid at room temperature. | The presence of a chiral center and the non-symmetrical nature of the molecule may hinder efficient crystal lattice packing, likely resulting in a low melting point. Many secondary benzylic alcohols with similar molecular weights are liquids at ambient temperature. |

| Density | Estimated to be slightly less than 1.0 g/mL. | Aromatic compounds are generally denser than their aliphatic counterparts. The related compound, 3-phenyl-1-butanol, has a reported density of 0.972 g/mL at 25 °C. It is anticipated that 1-phenyl-3-methyl-1-butanol will have a similar density. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | The hydroxyl group allows for some hydrogen bonding with water, but the large, nonpolar phenyl and isobutyl groups will dominate, leading to low aqueous solubility. The molecule's overall organic character predicts good solubility in organic solvents. |

| XLogP3-AA | 2.8 | This computed value indicates a moderate level of lipophilicity, consistent with its predicted solubility characteristics. |

Spectroscopic Characterization

The structural elucidation of 1-phenyl-3-methyl-1-butanol relies heavily on a combination of spectroscopic techniques. While a comprehensive, published dataset for this specific molecule is not available, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules.[2]

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can lead to diastereotopic protons. Key expected signals include:

-

Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.

-

Carbinol proton (-CHOH): A multiplet, likely a triplet or doublet of doublets, in the region of 4.5-5.0 ppm. Its coupling to the adjacent methylene protons will be informative.

-

Methylene protons (-CH₂-): These protons are diastereotopic and are expected to appear as complex multiplets.

-

Methine proton (-CH(CH₃)₂): A multiplet further upfield.

-

Methyl protons (-CH₃): Two doublets due to coupling with the methine proton.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts for the related compound 3-Methyl-1-phenylbutan-2-ol can offer some guidance.[3] Key expected signals for 1-phenyl-3-methyl-1-butanol include:

-

Aromatic carbons: Several signals in the 125-145 ppm region.

-

Carbinol carbon (-CHOH): A signal in the 70-80 ppm range.

-

Aliphatic carbons: Signals in the upfield region (10-50 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyl-3-methyl-1-butanol is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-phenyl-3-methyl-1-butanol, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular ion peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight.

-

Major fragmentation peaks:

-

Loss of water (M-18) at m/z = 146.

-

Benzylic cleavage, resulting in a fragment at m/z = 107 (C₇H₇O⁺) or m/z = 105 (C₇H₅O⁺).

-

Cleavage of the isobutyl group.

-

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physical properties of 1-phenyl-3-methyl-1-butanol.

Boiling Point Determination (Micro-scale Method)

This method is suitable for small sample volumes.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of 1-phenyl-3-methyl-1-butanol into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath slowly. Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Boiling Point Reading: Continue gentle heating until a rapid and continuous stream of bubbles exits the capillary tube. At this point, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Caption: Workflow for micro-scale boiling point determination.

Melting Point Determination (for solid samples)

Should 1-phenyl-3-methyl-1-butanol be a solid at room temperature, a standard melting point apparatus can be used.

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample, initially at a faster rate, then slow to 1-2 °C per minute near the expected melting point.

-

Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2 °C.

Density Determination (for liquid samples)

The density of liquid 1-phenyl-3-methyl-1-butanol can be accurately determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Weigh Empty Pycnometer: Accurately weigh a clean, dry pycnometer.

-

Fill with Sample: Fill the pycnometer with 1-phenyl-3-methyl-1-butanol, ensuring no air bubbles are present.

-

Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Dry the outside and weigh it.

-

Calibrate with Water: Repeat the procedure using deionized water.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Caption: Workflow for density determination using a pycnometer.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and reaction setup.

Methodology:

-

Sample Preparation: To a series of small test tubes, add approximately 100 mg of 1-phenyl-3-methyl-1-butanol.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform, hexane).

-

Observation: Agitate the tubes and observe if the compound dissolves completely, is partially soluble, or is insoluble.

Safety and Handling

While a specific safety data sheet (SDS) for 1-phenyl-3-methyl-1-butanol is not widely available, precautions for handling similar aromatic alcohols should be followed. It is expected to be an irritant to the skin and eyes. Use in a well-ventilated fume hood is recommended. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-Phenyl-3-methyl-1-butanol is a chiral secondary benzylic alcohol with potential applications in organic synthesis. This guide has provided a comprehensive overview of its chemical identity and predicted physical properties based on chemical principles and data from analogous compounds. Standardized experimental protocols for the determination of its boiling point, melting point, density, and solubility, as well as for its spectroscopic characterization, have been detailed to aid researchers in their empirical investigation of this molecule. As with any chemical compound, proper safety precautions are paramount during handling and analysis.

References

-

Chemsrc. (2025, August 25). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-3-Methyl-1-phenylbutan-1-ol: A Detailed Guide for Advanced Applications

Introduction: The Significance of Chiral Alcohols

The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle of stereochemistry is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcohols, in particular, are vital building blocks for a vast array of pharmaceuticals and other complex molecules. (R)-3-Methyl-1-phenylbutan-1-ol is a key chiral secondary alcohol, and its enantiomerically pure form is a valuable intermediate in the synthesis of various bioactive compounds. The asymmetric reduction of the corresponding prochiral ketone, 3-methyl-1-phenylbutan-1-one, is a primary strategy for accessing this specific enantiomer.[1]

This application note provides an in-depth guide to the enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol, focusing on scientifically robust and widely adopted methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical analytical techniques for verifying enantiomeric purity.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective reduction of a prochiral ketone to a specific chiral alcohol requires a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. Several powerful methods have been developed for this purpose, with the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation being among the most prominent and reliable.[2]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly versatile and predictable method for the enantioselective reduction of ketones.[3][4] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF).[2][5]

The key to the CBS reduction's success lies in the formation of a catalyst-borane complex that coordinates to the ketone's carbonyl oxygen.[4][6] This coordination, directed by the steric environment of the chiral catalyst, exposes one face of the carbonyl to hydride delivery from the borane, leading to the preferential formation of one enantiomer of the alcohol.[7] The predictability of the stereochemical outcome is a significant advantage of this method.[4][5]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful technique that utilizes chiral ruthenium-diphosphine complexes, such as those containing the BINAP ligand, to catalyze the hydrogenation of ketones with molecular hydrogen.[8][9] This method is known for its high efficiency and is particularly well-suited for industrial-scale synthesis.[2] The mechanism involves the formation of a ruthenium hydride species which, under the influence of the chiral ligands, delivers a hydride to the ketone in a highly enantioselective manner.[9]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to methods requiring high-pressure gaseous hydrogen.[2] In ATH, a hydrogen donor, such as isopropanol or formic acid, is used in conjunction with a chiral transition metal catalyst, often a ruthenium complex similar to those used in Noyori's method.[2][10] This approach is often more convenient for laboratory-scale synthesis due to its simpler experimental setup.[2]

Biocatalysis

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of prochiral ketones.[11][12] These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantioselectivity.[13] The reaction requires a nicotinamide cofactor (NADH or NADPH) which is typically regenerated in situ using a sacrificial co-substrate like isopropanol.[11][12]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol via the Corey-Bakshi-Shibata (CBS) reduction, a method renowned for its reliability and high enantioselectivity.

Protocol: Enantioselective Synthesis of (R)-3-Methyl-1-phenylbutan-1-ol via CBS Reduction

Materials:

-

3-Methyl-1-phenylbutan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Workflow Diagram:

Caption: Workflow for CBS Reduction of 3-Methyl-1-phenylbutan-1-one.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.0 equivalents) to the catalyst solution with stirring.

-

After stirring for 10-15 minutes at 0 °C, add a solution of 3-methyl-1-phenylbutan-1-one (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 1 M hydrochloric acid to the residue and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-Methyl-1-phenylbutan-1-ol.

-

Characterization: Determine the yield and confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation: Comparison of Methods

The choice of synthetic method can significantly impact the yield and enantioselectivity of the final product. The table below summarizes typical results for the asymmetric reduction of prochiral ketones using the discussed methodologies.

| Method | Catalyst/Reagent | Reducing Agent | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| CBS Reduction | (R)- or (S)-Oxazaborolidine | BH₃·THF or BH₃·SMe₂ | >90 | >95[4] |

| Noyori Hydrogenation | [RuCl₂((S)-BINAP)]₂·NEt₃ | H₂ (gas) | >95 | >98[2] |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | Isopropanol or Formic Acid | >90 | >97[10] |

| Biocatalysis | Ketoreductase (KRED) | Isopropanol (with NAD(P)H) | Variable | >99 |

Analysis of Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of an enantioselective synthesis.[14] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[15][16]

Protocol: Chiral HPLC Analysis

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP)

-

HPLC-grade solvents (e.g., n-heptane, isopropanol)

-

Racemic standard of 3-Methyl-1-phenylbutan-1-ol

-

Synthesized (R)-3-Methyl-1-phenylbutan-1-ol sample

General Procedure:

-

Method Development: Develop a suitable HPLC method to achieve baseline separation of the two enantiomers using the racemic standard. This involves optimizing the mobile phase composition (ratio of n-heptane and isopropanol) and flow rate.

-

Sample Preparation: Prepare a dilute solution of the synthesized (R)-3-Methyl-1-phenylbutan-1-ol in the mobile phase.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample under the same conditions.

-

Data Interpretation: Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample. Calculate the enantiomeric excess using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Analytical Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol is a critical transformation for accessing a valuable chiral building block. The Corey-Bakshi-Shibata reduction offers a highly reliable and predictable method for achieving this transformation with excellent enantioselectivity. Careful execution of the experimental protocol and rigorous analysis of the enantiomeric excess using chiral HPLC are paramount to ensuring the quality and stereochemical purity of the final product. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of asymmetric synthesis and drug development.

References

- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.

- Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing).

- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC.

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.

- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts.

- Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol - Benchchem.

- Determination of enantiomeric excess.

- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - Accounts of Chemical Research (ACS Publications).

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J.

- Corey–Itsuno reduction - Wikipedia.

- Corey-Bakshi-Shibata Reduction - Alfa Chemistry.

- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

- Corey-Bakshi-Shibata (CBS) Reduction - YouTube.

- Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - ES.

- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group.

- Asymmetric Transfer Hydrogenation Catalysts.

- Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC.

- Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase - PMC.

- Application Notes and Protocols: Preparation of 1-Phenylbutan-1-ol from 2-Chloro-1 - Benchchem.

-

Journal of Biotechnology - IRIS . Available at:

- An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol - Benchchem.

- applications of biocatalysts in reduction reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. kanto.co.jp [kanto.co.jp]

- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. Determination of enantiomeric excess [ch.ic.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

Application Note: A Practical Guide to the Synthesis of 3-Methyl-1-phenylbutan-1-ol Precursors via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive guide for the synthesis of 3-methyl-1-phenylbutan-1-one, a key ketone precursor to the secondary alcohol 3-methyl-1-phenylbutan-1-ol. The primary synthetic strategy detailed is the Friedel-Crafts acylation of benzene with isovaleroyl chloride, a robust and reliable method for forming the requisite carbon-carbon bond.[1][2] This document furnishes an in-depth analysis of the reaction mechanism, a discussion of critical experimental parameters, and detailed, step-by-step protocols for both the acylation and the subsequent reduction to the target alcohol. It is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries seeking a practical, field-proven methodology for the preparation of aryl alkyl ketones and their corresponding alcohols.

Introduction: The Strategic Importance of Aryl Alkyl Alcohols

Aryl alkyl alcohols and their ketone precursors are pivotal structural motifs in organic synthesis. They serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and fragrances.[3] The target molecule, 3-methyl-1-phenylbutan-1-ol, represents a valuable model compound for this class. Its synthesis is most logically approached via a two-step sequence: the Friedel-Crafts acylation to form the ketone, 3-methyl-1-phenylbutan-1-one (isovalerophenone), followed by the reduction of the carbonyl group.[4][5] This route is advantageous as it circumvents the potential for carbocation rearrangements that can plague Friedel-Crafts alkylation reactions.[1][6]

Part I: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct introduction of an acyl group onto an aromatic ring.[7] The reaction of benzene with isovaleroyl chloride in the presence of a Lewis acid catalyst yields the desired ketone precursor, 3-methyl-1-phenylbutan-1-one.[8][9][10]

Reaction Mechanism: Generating the Acylium Ion

The reaction proceeds through the generation of a highly electrophilic acylium ion.[1][11] This process involves several distinct steps:

-

Activation of the Acyl Chloride: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the isovaleroyl chloride.[12]

-

Formation of the Acylium Ion: This coordination weakens the C-Cl bond, which cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺) and the AlCl₄⁻ complex.[1] This ion is the key electrophile.

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Restoration of Aromaticity: The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[13]

A crucial aspect of this reaction is that the product ketone is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[14] Consequently, a stoichiometric amount or even a slight excess of the catalyst is required to drive the reaction to completion. This complex is then hydrolyzed during the aqueous work-up to release the final ketone product.[12][14]

Critical Experimental Parameters

Success in Friedel-Crafts acylation hinges on the careful control of several key parameters. The choices made directly influence yield, purity, and safety.

| Parameter | Recommended Choice & Rationale |

| Aromatic Substrate | Benzene: The parent arene for this synthesis. It is nucleophilic enough to react efficiently. |

| Acylating Agent | Isovaleroyl Chloride (3-Methylbutanoyl Chloride): Highly reactive and commercially available. Acid anhydrides are a viable but often less reactive alternative.[13][14] |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃): The most common and effective catalyst.[6] It must be anhydrous, as it reacts violently with water. Iron(III) Chloride (FeCl₃) can be used as a safer, less reactive alternative, which may be advantageous in some applications.[15] |

| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane: These are common solvents that are inert under reaction conditions and effectively dissolve the reactants.[3][11] |

| Temperature | 0-5 °C (Initial) then Room Temperature: The initial formation of the acylium ion complex is highly exothermic and must be controlled with an ice bath to prevent side reactions.[2][11] The reaction is typically allowed to proceed to completion at room temperature. |

| Stoichiometry | ~1.1 - 1.3 equivalents of AlCl₃: A slight excess is used to ensure all the acyl chloride is activated and to compensate for any complexation with the product ketone.[2][11] |

Part II: Experimental Protocols

Workflow for Synthesis of 3-Methyl-1-phenylbutan-1-ol

The overall synthetic strategy is a two-stage process involving acylation followed by reduction.

Caption: Overall synthetic workflow from benzene to 3-methyl-1-phenylbutan-1-ol.

Protocol 1: Synthesis of 3-Methyl-1-phenylbutan-1-one

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Isovaleroyl chloride is also corrosive and a lachrymator. Benzene is a known carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials & Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Isovaleroyl Chloride

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol, 1.2 equiv) followed by 60 mL of anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of isovaleroyl chloride (12.06 g, 0.10 mol, 1.0 equiv) in 20 mL of anhydrous DCM.

-

Acylation Step: Add the isovaleroyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, add a solution of benzene (7.81 g, 0.10 mol) in 20 mL of anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0-5 °C.[11]

-

Reaction Completion: Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of 100 g of crushed ice and 30 mL of concentrated HCl.[2][11] This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 3-methyl-1-phenylbutan-1-one.

-

Purification: The crude ketone can be purified by vacuum distillation to yield a clear liquid.

Protocol 2: Reduction to 3-Methyl-1-phenylbutan-1-ol

Safety Precautions: Sodium borohydride reacts with acidic solutions to produce flammable hydrogen gas. Perform the reaction in a well-ventilated area.

Materials & Reagents:

-

3-Methyl-1-phenylbutan-1-one

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl Ether or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 3-methyl-1-phenylbutan-1-one (8.11 g, 0.05 mol) in 100 mL of methanol. Cool the solution in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (0.95 g, 0.025 mol, 0.5 equiv) portion-wise over 15-20 minutes. The addition should be controlled to keep the temperature below 20 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up: Cool the flask in an ice bath and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Solvent Removal & Extraction: Remove most of the methanol using a rotary evaporator. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1-phenylbutan-1-ol.

-

Purification: The crude alcohol can be purified by column chromatography on silica gel or by vacuum distillation if required.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Acylation | Inactive (hydrated) AlCl₃. | Use fresh, anhydrous AlCl₃ from a sealed container. |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). | |

| Loss of product during work-up. | Ensure complete extraction and careful handling during washes. | |

| Starting Material Remains | Insufficient catalyst or acylating agent. | Check stoichiometry; ensure at least 1.1 equivalents of AlCl₃ are used. |

| Deactivated benzene ring (if using a substituted benzene). | Friedel-Crafts acylation fails on strongly deactivated rings.[13] | |

| Emulsion During Work-up | Formation of aluminum salts at the interface. | Add more acid (HCl) and stir vigorously. Gentle heating can sometimes help break the emulsion.[16] |

| Incomplete Reduction | Insufficient NaBH₄. | Add another portion of NaBH₄ and continue stirring. |

| Deactivated ketone. | While unlikely for this substrate, a stronger reducing agent like LiAlH₄ could be considered (requires anhydrous ethereal solvent). |

Conclusion

The Friedel-Crafts acylation provides an efficient and direct route to 3-methyl-1-phenylbutan-1-one, a key precursor for 3-methyl-1-phenylbutan-1-ol. The subsequent borohydride reduction is a high-yielding and operationally simple transformation. By carefully controlling key parameters such as reagent purity, temperature, and stoichiometry, and by employing a meticulous work-up procedure, researchers can reliably synthesize these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for the successful execution of this synthetic sequence in a laboratory setting.

References

- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.

- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.

- Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol.

- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.

- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.

- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

- Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide.

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

- Oakwood Chemical. (n.d.). 3-Methyl-1-phenylbutan-1-one.

- Stenutz. (n.d.). 3-methyl-1-phenylbutan-1-one.

- NIST. (n.d.). 1-Butanone, 3-methyl-1-phenyl-. NIST WebBook.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. 3-Methyl-1-phenylbutan-1-one [oakwoodchemical.com]

- 9. 3-methyl-1-phenylbutan-1-one [stenutz.eu]

- 10. 1-Butanone, 3-methyl-1-phenyl- [webbook.nist.gov]

- 11. websites.umich.edu [websites.umich.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. byjus.com [byjus.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

3-Methyl-1-phenylbutan-1-ol in pharmaceutical building block synthesis

Application Note: 3-Methyl-1-phenylbutan-1-ol as a Chiral Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary

3-Methyl-1-phenylbutan-1-ol (also known as

Mechanistic & Structural Significance

The pharmaceutical utility of 3-methyl-1-phenylbutan-1-ol stems directly from its structural topography. The steric disparity between the planar phenyl ring and the branched isobutyl group allows for highly predictable facial selectivity during nucleophilic additions or reductions[1].

When utilized as a building block, the primary alcohol functionality acts as a versatile handle. It can undergo stereochemical inversion via Mitsunobu reactions, stereoselective amination to form chiral amino alcohols, or etherification to construct complex active pharmaceutical ingredients (APIs). The presence of vicinal stereogenic centers in its derivatives imposes strict geometric constraints, which are highly sought after for fitting small molecules into specific protein binding pockets[2].

Figure 1: Primary synthetic pathways to 3-methyl-1-phenylbutan-1-ol.

Validated Experimental Protocols

Protocol A: Racemic Synthesis via Grignard Addition

This protocol establishes the carbon-carbon bond between the phenyl ring and the aliphatic chain via an organometallic nucleophilic addition[1],[3].

-

Causality & Rationale: The reaction must be performed under strictly anhydrous conditions. Grignard reagents (PhMgBr) are highly basic; trace moisture will prematurely protonate the reagent to benzene, destroying the stoichiometry. The reaction is initiated at 0 °C to control the exothermic nucleophilic attack and suppress competing enolization of the aldehyde.

-

Step-by-Step Methodology:

-